molecular formula C15H21N3 B5675883 3-[(4-methyl-1,4-diazepan-1-yl)methyl]-1H-indole

3-[(4-methyl-1,4-diazepan-1-yl)methyl]-1H-indole

Cat. No.: B5675883
M. Wt: 243.35 g/mol
InChI Key: VTTABJRSOCFSPI-UHFFFAOYSA-N
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Description

3-[(4-methyl-1,4-diazepan-1-yl)methyl]-1H-indole is a synthetic organic compound that features an indole core structure substituted with a 4-methyl-1,4-diazepane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-methyl-1,4-diazepan-1-yl)methyl]-1H-indole typically involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Introduction of the Diazepane Moiety: The 4-methyl-1,4-diazepane group can be introduced via a Mannich reaction, where the indole is reacted with formaldehyde and 4-methyl-1,4-diazepane in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

3-[(4-methyl-1,4-diazepan-1-yl)methyl]-1H-indole can undergo various chemical reactions, including:

    Oxidation: The indole core can be oxidized to form indole-3-carboxylic acid derivatives.

    Reduction: The diazepane moiety can be reduced to form secondary amines.

    Substitution: Electrophilic substitution reactions can occur at the indole core, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Indole-3-carboxylic acid derivatives.

    Reduction: Secondary amines.

    Substitution: Various substituted indole derivatives.

Scientific Research Applications

3-[(4-methyl-1,4-diazepan-1-yl)methyl]-1H-indole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-[(4-methyl-1,4-diazepan-1-yl)methyl]-1H-indole involves its interaction with specific molecular targets. The indole core can interact with various enzymes and receptors, while the diazepane moiety can enhance the compound’s binding affinity and selectivity. These interactions can modulate biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    3-[(4-Substitutedpiperazin-1-yl)methyl]-1H-indole: Similar structure but with a piperazine ring instead of a diazepane ring.

    Indole-3-carboxylic acid derivatives: Compounds with similar indole core but different substituents.

Uniqueness

3-[(4-methyl-1,4-diazepan-1-yl)methyl]-1H-indole is unique due to the presence of the 4-methyl-1,4-diazepane moiety, which can impart distinct chemical and biological properties compared to other indole derivatives. This uniqueness makes it a valuable compound for further research and development.

Properties

IUPAC Name

3-[(4-methyl-1,4-diazepan-1-yl)methyl]-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3/c1-17-7-4-8-18(10-9-17)12-13-11-16-15-6-3-2-5-14(13)15/h2-3,5-6,11,16H,4,7-10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTTABJRSOCFSPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCN(CC1)CC2=CNC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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